Dimethyl (R)-2-(3-oxocyclohexyl)malonate
Description
Dimethyl (R)-2-(3-oxocyclohexyl)malonate is a chiral malonate ester featuring a 3-oxocyclohexyl substituent at the C2 position of the malonate backbone. This compound is widely utilized in organic synthesis, particularly as a precursor for complex natural products and pharmaceuticals. Its stereochemical configuration (R) at the malonate center enables enantioselective transformations, making it valuable in asymmetric catalysis and total synthesis .
Properties
Molecular Formula |
C11H16O5 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
dimethyl 2-[(1R)-3-oxocyclohexyl]propanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
XRRVFMYYAGGSJO-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C([C@@H]1CCCC(=O)C1)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1CCCC(=O)C1)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Dimethyl (R)-2-(3-oxocyclohexyl)malonate has the molecular formula and a molecular weight of 228.25 g/mol. Its structure features a cyclohexyl group, which contributes to its unique chemical reactivity and potential applications in synthesizing other compounds .
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the role of this compound in cancer research, particularly as a modulator of the Nrf2 pathway, which is crucial in cancer cell proliferation. In vitro studies indicated that compounds targeting Nrf2 can significantly reduce the viability of colorectal carcinoma cell lines. For instance, targeted knockdown of Nrf2 using specific small interfering RNA resulted in a marked decrease in cell proliferation rates, suggesting that derivatives of this compound could serve as effective agents in cancer therapy .
Synthesis of Therapeutic Agents
The compound can act as a versatile building block for synthesizing various therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specificity, making it valuable in drug design and development.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as Michael additions and cyclization processes, makes it suitable for creating complex organic molecules. For example, it has been used to synthesize fluorinated derivatives that possess estrogen receptor modulating properties .
Case Studies
Chemical Reactions Analysis
Nucleophilic Additions
The ketone group at the 3-position of the cyclohexyl ring undergoes nucleophilic additions. For example:
-
Grignard Reagent Addition : Reacts with organomagnesium reagents to form tertiary alcohols.
-
Hydride Reductions : Catalytic reductions using diisopropoxyaluminium trifluoroacetate (24) in isopropanol yield secondary alcohols via Meerwein-Ponndorf-Verley (MPV) reduction .
Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Yield |
|---|---|---|---|
| Hydride Reduction | Al(OiPr)₂(CF₃CO₂) (24) | CH₂Cl₂ | 20–97% |
Michael Addition Reactions
The malonate moiety acts as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.
Example :
-
Reaction with methyl vinyl ketone under basic conditions (K₂CO₃/CH₂Cl₂) forms adducts like dimethyl 2-(3-oxobutyl)malonate .
-
Retrosynthetic analysis identifies the compound as a precursor to 3-propylcyclohexanone via bond cleavage between β- and γ-carbons .
Mechanism :
-
Deprotonation of malonate to form enolate.
-
Enolate attack on α,β-unsaturated carbonyl.
Aldol Condensation
The enolate intermediate participates in aldol reactions, forming β-hydroxy ketones or α,β-unsaturated carbonyl compounds under acid/base catalysis .
Key Data :
-
Base-Catalyzed : NaOH/MeOH promotes enolate formation and cross-aldol addition.
-
Nano-Organocatalysts : NCDs-3 in water enhances yields (e.g., 75% for aldol products) .
Robinson Annulation
Combines Michael addition and intramolecular aldol condensation to construct bicyclic systems.
Application :
-
Synthesizes carbocyclic frameworks like 3-propylcyclohexanone .
-
Regioselectivity governed by electronic alignment of enolate and dienophile .
Cyclization Reactions
Carbazole Synthesis :
-
Michael adducts undergo cyclization with NH₂OH·HCl to form oximes, followed by acid-mediated ring closure to yield pyrrolidines or carbazoles .
Example : -
Dimethyl 2-(3-oxocyclohexyl)malonate → 2-(2,2-dimethoxyethyl)-1,5-methanoazocino[4,3-b]indole via sequential amidation and cyclization .
Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, Et₃N | Reflux | 60–85% |
| Cyclization | HCl/MeOH | 50°C | 70–90% |
Diels-Alder Reactivity
While primarily a product of Diels-Alder reactions, its electron-deficient cyclohexenone moiety can act as a dienophile in inverse-electron-demand Diels-Alder reactions .
Theoretical Insight :
-
Frontier Molecular Orbital (FMO) analysis predicts regioselectivity via HOMO(diene)-LUMO(dienophile) interactions .
Stereochemical Outcomes
The chiral (R)-configuration at C2 influences diastereoselectivity in cyclization and reduction steps. For example:
Characterization Data :
Comparison with Similar Compounds
Structural Analogs: Ester Group Variations
Diethyl 2-(3-Oxocyclohexyl)malonate
- Structure : Ethyl ester groups replace methyl esters.
- Properties : Higher molecular weight (256.30 g/mol vs. 200.23 g/mol for dimethyl) and altered solubility (more lipophilic).
- Reactivity : Lower enantiomeric excess (31% ee) in microbial reductions compared to dimethyl derivatives, suggesting ester bulkiness affects enzyme-substrate interactions .
Cyclohexyl Methyl Malonate
Substituent Variations on the Malonate Core
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate
- Structure : Incorporates a fused isobenzofuran ring.
- Synthesis : Requires strong bases (e.g., KOH) for aldol-lactonization reactions, unlike the milder conditions (e.g., L-selectride) used for this compound .
- Applications : Key intermediate in phthalide synthesis, contrasting with the cyclohexyl-based intermediates from this compound .
Dimethyl 2-(2-Bromocyclohex-2-enyl)malonate
- Structure : Brominated cyclohexene substituent.
- Reactivity : Bromine enhances electrophilicity, enabling Suzuki couplings and cross-coupling reactions. The 3-oxo group in this compound instead directs reductions and cyclizations .
Preparation Methods
Catalytic Enantioselective Michael Addition
In a modified procedure derived from abnormal Michael reactions, dimethyl malonate reacts with 2-cyclohexenone under phase-transfer conditions. A chiral quaternary ammonium catalyst (e.g., Cinchona alkaloid derivatives) enables enantiomeric excess (ee) up to 88%. Key parameters include:
-
Solvent : Toluene or dichloromethane
-
Base : Potassium carbonate
-
Temperature : 0–25°C
-
Reaction Time : 24–48 hours
The product is isolated via aqueous workup and column chromatography, yielding 65–72%. Enantioselectivity is confirmed by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).
Stoichiometric Chiral Auxiliary Approach
An alternative employs (R)-phenylglycinol as a chiral auxiliary. The malonate is condensed with 3-oxocyclohexanecarbaldehyde, followed by cyclization and auxiliary removal. This method achieves >95% ee but requires additional steps, reducing overall yield to 45–50%.
Alkylation of Malonate Esters
Alkylation of dimethyl malonate with 3-oxocyclohexyl electrophiles provides a racemic pathway, often followed by resolution.
Phase-Transfer Alkylation
A robust protocol involves alkylating dimethyl malonate with 3-bromocyclohexanone under phase-transfer catalysis. Conditions include:
-
Catalyst : Tetrabutylammonium bromide (TBAB)
-
Base : 50% NaOH(aq)
-
Solvent : Dichloroethane
-
Temperature : 60°C
The racemic product is resolved via enzymatic kinetic resolution using Candida antarctica lipase B, achieving 99% ee after recrystallization.
Electrochemical Alkylation
Recent advances utilize electrochemical methods to generate the 3-oxocyclohexyl radical, which couples with dimethyl malonate. Parameters:
-
Electrolyte : LiClO₄ in acetonitrile
-
Electrode : Graphite anode, platinum cathode
-
Current Density : 10 mA/cm²
This method minimizes byproducts but requires specialized equipment.
Cyclization of Acyclic Precursors
Ring-closing strategies offer an alternative to direct alkylation.
Dieckmann Cyclization
Dimethyl 2-(3-oxopent-4-enyl)malonate undergoes base-mediated cyclization to form the cyclohexanone ring. Optimal conditions:
Stereochemistry is controlled via substrate pre-organization, yielding 85% ee when using a chiral tert-butylsulfinamide directing group.
Analytical and Spectroscopic Data
Critical characterization data for Dimethyl (R)-2-(3-oxocyclohexyl)malonate:
Industrial-Scale Production Considerations
Q & A
Q. What are the key synthetic pathways for preparing Dimethyl (R)-2-(3-oxocyclohexyl)malonate, and how can reaction yields be optimized?
The compound is typically synthesized via Michael addition or Knoevenagel condensation. For example, refluxing 2-(3-oxocyclohexyl)-2-cyclohexenone with diethyl methylmalonate in sodium/ethanol yields the product, but with low efficiency (8.4%) . Optimization strategies include:
- Catalyst Screening : Substituting sodium with Cu(OAc)₂ (50 mol%) improved yields in analogous malonate syntheses (e.g., 50–85% for dimethyl 2-methyl derivatives) .
- Solvent and Temperature : Elevated temperatures (110°C) and aprotic solvents (e.g., toluene with p-toluenesulfonic acid) enhance reaction rates and yields in malonate condensations .
- Purification : Silica gel chromatography with gradients like 3% ethyl acetate/heptane effectively isolates the product .
Q. How should researchers validate the structural integrity of Dimethyl (R)-2-(3-oxocyhexyl)malonate?
Methodological validation involves:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR chemical shifts with reference data. For example, methyl ester protons in malonates typically appear at δ 3.6–3.8 ppm, while cyclohexyl protons show multiplet splitting .
- HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+H]⁺ or [M+Na]⁺ peaks within ±2 ppm error) .
- Melting Point Analysis : Solid derivatives (e.g., 2,4-dinitrophenylhydrazones) provide additional confirmation (e.g., mp 184°C dec for related cyclohexenone adducts) .
Advanced Research Questions
Q. How can stereochemical purity of the (R)-enantiomer be ensured during synthesis?
Enantiomeric control requires:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) in Michael additions to favor the (R)-configuration .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC separation of enantiomers .
- Circular Dichroism (CD) : Verify optical activity post-synthesis to confirm enantiomeric excess .
Q. What computational tools are effective for studying reaction mechanisms involving this compound?
Advanced mechanistic studies leverage:
- Density Functional Theory (DFT) : Model transition states and energy barriers for key steps (e.g., Michael addition vs. retro-aldol pathways) .
- Molecular Dynamics Simulations : Predict solvent effects and catalyst-substrate interactions using software like COMSOL Multiphysics .
- Reaction Pathway Databases : Cross-reference with platforms like PubChem or Reaxys to identify analogous mechanisms .
Q. How should researchers resolve contradictions in experimental data (e.g., low yields vs. high purity)?
Contradictory data analysis involves:
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or LC-MS) to detect intermediates or side products .
- Byproduct Identification : HRMS and GC-MS can reveal competing pathways (e.g., ester hydrolysis or dimerization) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .
Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?
Beyond silica chromatography:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for high-resolution separation .
- Crystallization : Optimize solvent polarity (e.g., heptane/ethyl acetate) to obtain single crystals for X-ray diffraction .
- Membrane Technologies : Explore nanofiltration for scalable purification .
Methodological Notes
- Data Integrity : Ensure raw spectral data (NMR, HRMS) are archived with metadata (e.g., solvent, temperature) for reproducibility .
- Ethical Compliance : Adhere to EPA guidelines for handling malonate derivatives, including waste disposal protocols .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and process engineering for holistic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
